Trixylenyl phosphate Trixylenyl phosphate Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Brand Name: Vulcanchem
CAS No.: 25155-23-1
VCID: VC0545961
InChI: InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
SMILES: CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol

Trixylenyl phosphate

CAS No.: 25155-23-1

Cat. No.: VC0545961

Molecular Formula: C24H27O4P

Molecular Weight: 410.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trixylenyl phosphate - 25155-23-1

Specification

CAS No. 25155-23-1
Molecular Formula C24H27O4P
Molecular Weight 410.4 g/mol
IUPAC Name tris(2,4-dimethylphenyl) phosphate
Standard InChI InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Standard InChI Key KOWVWXQNQNCRRS-UHFFFAOYSA-N
Impurities Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
SMILES CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Appearance Solid powder
Boiling Point 469 to 509 °F at 10 mm Hg (NTP, 1992)
Colorform Glassy
Flash Point 450 °F (NTP, 1992)
Melting Point -4 °F (USCG, 1999)

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

Trixylenyl phosphate, systematically named tris(2,4-dimethylphenyl) phosphate, has the molecular formula C24H27O4P\text{C}_{24}\text{H}_{27}\text{O}_4\text{P} and a molecular weight of 410.45 g/mol . Its structure consists of a phosphate core bonded to three 2,4-dimethylphenyl groups, conferring thermal stability and lipophilicity . The compound is alternatively termed xylyl phosphate or Antiblaze TXP in commercial contexts .

Physical and Chemical Characteristics

Key physical properties include:

PropertyValueSource
Density1.154–1.155 g/cm³
Boiling Point243–265°C (10 Torr)
Melting Point46°C
Flash Point263.8°C
Vapor Pressure1.88×1061.88 \times 10^{-6} mmHg

The compound exhibits low water solubility but high miscibility with organic solvents, making it ideal for polymer formulations . Its refractive index (n20D=1.552n_{20}^D = 1.552) and logP value (7.18) further underscore its hydrophobic nature .

Synthesis and Manufacturing Processes

Conventional Esterification Methods

Trixylenyl phosphate is synthesized via the reaction of 2,4-xylenol with phosphorus oxychloride (POCl3\text{POCl}_3) in the presence of metal salt catalysts (e.g., magnesium or calcium chloride) . The process involves:

  • Esterification: Heating xylenol and POCl3\text{POCl}_3 at 95–140°C for 5–15 hours under controlled temperature gradients .

  • Acid Removal: Steam distillation or alkaline washing to eliminate residual hydrochloric acid and catalyst impurities .

  • Purification: Vacuum distillation to isolate the product at 300–330°C .

A 2023 patent (CN103224521A) introduced calcium-magnesium composite catalysts, achieving 97% purity and reducing reaction times by 30% compared to traditional methods .

Industrial-Scale Optimization

Modern protocols emphasize negative-pressure acid discharge to minimize side reactions and enhance yield . For example, maintaining a reaction temperature of 125°C for 0.5 hours before final distillation ensures complete esterification .

Environmental Impact and Regulatory Considerations

Ecotoxicity

A 1984 study demonstrated moderate toxicity to freshwater algae (EC50=12mg/L\text{EC}_{50} = 12 \, \text{mg/L}), attributed to membrane disruption by hydrophobic interactions . Environmental persistence is limited by photodegradation (t1/248hourst_{1/2} \sim 48 \, \text{hours}) .

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